molecular formula C18H16N2O5 B2692989 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034272-97-2

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2692989
CAS No.: 2034272-97-2
M. Wt: 340.335
InChI Key: QXXABWLCAZVIKI-UHFFFAOYSA-N
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Description

This compound is an intriguing chemical entity, belonging to the broad class of organic compounds known for their varied applications in medicinal and synthetic chemistry. It's characterized by its complex structure, combining elements from furo-pyridine and benzodioxine frameworks, making it a subject of interest in scientific research.

Preparation Methods

Synthetic routes and reaction conditions : The synthesis involves multiple steps starting from available intermediates. Key steps include cyclization reactions to form the furo-pyridine ring, followed by the introduction of the benzo[b][1,4]dioxine moiety. Reaction conditions typically involve controlled temperatures and the use of catalysts to guide the reactions towards the desired product. Industrial production methods : Industrial synthesis might involve streamlined processes using high-throughput reactors and optimized conditions to increase yield and reduce costs. Solvent choice, reaction scale, and purification methods play crucial roles in large-scale production.

Chemical Reactions Analysis

Types of reactions it undergoes : This compound can undergo various reactions, including oxidation, reduction, and substitution. Its functional groups like the furo-pyridine and carboxamide allow for diverse reactivity. Common reagents and conditions used : Common reagents include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve nucleophilic reagents. Major products formed from these reactions : Oxidation may yield N-oxides, reduction can lead to reduced forms of the pyridine ring, and substitution reactions often introduce new functional groups into the structure.

Scientific Research Applications

This compound's unique structure lends itself to a range of research applications:

  • Chemistry

    : Used as a building block for synthesizing more complex molecules.

  • Biology

    : Studied for its potential interactions with biological targets, such as enzymes and receptors.

  • Medicine

    : Investigated for possible therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry

    : Potential use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism involves interaction with specific molecular targets, such as proteins or nucleic acids, disrupting their normal function or enhancing certain biological pathways. Its effects are mediated through the binding to active sites or by altering molecular conformations, which can lead to changes in cellular processes.

Comparison with Similar Compounds

When compared to similar compounds:

  • Unique features

    : Its combination of furo-pyridine and benzodioxine frameworks makes it stand out due to its unique chemical reactivity and biological activity.

  • Similar compounds

    : Compounds like 2,3-dihydrobenzo[b][1,4]dioxine derivatives and other furo-pyridine analogs share some structural similarities but differ in their functional groups and overall bioactivity.

Hope this helps shed light on this fascinating compound!

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(13-2-1-3-14-16(13)25-11-10-23-14)19-6-8-20-7-4-12-5-9-24-15(12)18(20)22/h1-5,7,9H,6,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXABWLCAZVIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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